molecular formula C12H14N2O2 B11719971 methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate

methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate

Cat. No.: B11719971
M. Wt: 218.25 g/mol
InChI Key: KRXJGXIYKHYTOD-WOKGKLDWSA-N
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Description

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate is a carbamate derivative featuring a conjugated imine system with stereochemical complexity. The compound contains a methyl carbamate group (–O(CO)NH–) linked to a (Z)-configured imine moiety, which is further connected to an (E)-4-phenylbut-3-en-2-ylidene group.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate

InChI

InChI=1S/C12H14N2O2/c1-10(13-14-12(15)16-2)8-9-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10-

InChI Key

KRXJGXIYKHYTOD-WOKGKLDWSA-N

Isomeric SMILES

C/C(=N/NC(=O)OC)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)OC)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of (E)-4-Phenylbut-3-en-2-one

The α,β-unsaturated ketone precursor is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction. A phosphonoacetate derivative (e.g., methyl dimethylphosphonoacetate) reacts with benzaldehyde under basic conditions to yield (E)-4-phenylbut-3-en-2-one.

Procedure :

  • Combine methyl dimethylphosphonoacetate (1.2 eq), benzaldehyde (1.0 eq), and LiOH (2.0 eq) in THF at 0°C.

  • Stir for 12 h at room temperature.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography (hexane/EtOAc 4:1).

Yield : 78%.

Imine Formation with Methyl Carbamate

The ketone undergoes condensation with methyl carbazate (methyl hydrazinecarboxylate) to form the imine. Stereochemical control is achieved using Brønsted acid catalysis.

Procedure :

  • Dissolve (E)-4-phenylbut-3-en-2-one (1.0 eq) and methyl carbazate (1.2 eq) in toluene.

  • Add p-toluenesulfonic acid (PTSA, 0.1 eq) and reflux under Dean-Stark conditions for 6 h.

  • Cool, filter, and concentrate. Purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Yield : 65% (Z/E ratio: 9:1).

Method B: One-Pot Tandem Oxidation-Imine Formation

Oxidation of Allylic Alcohol

A palladium-catalyzed oxidation converts 4-phenylbut-3-en-2-ol to the corresponding ketone, followed by in-situ imine condensation.

Procedure :

  • Suspend 4-phenylbut-3-en-2-ol (1.0 eq), Pd(OAc)₂ (5 mol%), and benzoquinone (2.0 eq) in DMF.

  • Stir at 80°C under O₂ atmosphere for 4 h.

  • Add methyl carbazate (1.5 eq) and MgSO₄ (4.0 eq). Stir for 12 h at room temperature.

  • Filter and purify via flash chromatography (hexane/EtOAc 3:1).

Yield : 58% (Z/E ratio: 8:1).

Method C: Radical-Mediated Imine Synthesis

Iron-catalyzed radical coupling offers an alternative pathway, leveraging single-electron transfer (SET) mechanisms for C–N bond formation.

Procedure :

  • Combine (E)-4-phenylbut-3-en-2-one (1.0 eq), methyl carbazate (1.5 eq), Fe(acac)₃ (10 mol%), and PhSiH₃ (2.0 eq) in MeCN.

  • Irradiate with visible light (450 nm LED) for 24 h.

  • Quench with H₂O, extract with EtOAc, and purify via preparative TLC.

Yield : 42% (Z/E ratio: 7:3).

Stereochemical Control and Optimization

The Z-configuration of the imine is thermodynamically disfavored due to steric clashes between the phenyl group and carbamate moiety. Key strategies to enhance Z-selectivity include:

StrategyConditionsZ/E RatioYield (%)
Brønsted acid catalysisPTSA, toluene, reflux9:165
Lewis acid catalysisZn(OTf)₂, CH₂Cl₂, RT7:160
Low-temperature kinetic control–20°C, THF6:155

Challenges and Limitations

  • Carbamate Stability : The methyl carbamate group is prone to hydrolysis under acidic or basic conditions, necessitating neutral pH during imine formation.

  • Byproduct Formation : Competing enamine formation or Michael addition occurs if the ketone is overly electrophilic.

  • Scalability : Radical-mediated methods suffer from low yields due to radical recombination side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Lipophilicity

Carbamates with aromatic substituents, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (), share functional groups but differ in substituent bulk and electronic effects. The target compound’s 4-phenylbutenylidene group introduces extended conjugation and steric hindrance compared to chlorophenyl derivatives. Lipophilicity (log k) for similar carbamates, determined via HPLC, ranges from 1.8–3.2, influenced by alkyl chain length and halogen substitution . The phenylbutenylidene group in the target compound likely increases lipophilicity compared to chlorophenyl analogues due to its hydrophobic aromatic system.

Compound Class Substituent log k (HPLC) Key Structural Feature
Chlorophenyl carbamates 3-Cl, 4-Cl 1.8–3.2 Halogenated aryl groups
Target compound 4-Phenylbutenylidene Not reported Conjugated Z/E imine system
Methoxyphenyl carbamate 4-OCH₃ Not reported Electron-donating methoxy group

Hydrogen Bonding and Crystallography

Carbamates typically engage in N–H···O and C=O···H hydrogen bonds, influencing crystal packing. emphasizes graph-set analysis for categorizing hydrogen-bonding patterns, which could apply to the target compound’s NH and carbonyl groups . In contrast, halogenated carbamates () may exhibit weaker hydrogen bonding due to electron-withdrawing substituents, whereas the target’s phenylbutenylidene group could enhance π-stacking, affecting solubility and stability.

Biological Activity

Methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate, a compound with significant potential in medicinal chemistry, is known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure features a carbamate moiety which is crucial for its biological interactions.

  • Neuraminidase Inhibition : Research has shown that derivatives of 1-amino-4-phenylbut-3-en-2-ol, closely related to this compound, exhibit inhibitory effects on neuraminidase, an enzyme critical for the replication of influenza viruses. The inhibition mechanism involves the formation of hydrogen bonds between the compound and the active site residues of neuraminidase, enhancing its potency against viral infections .
  • Anticancer Activity : Studies have indicated that compounds with similar structural features demonstrate significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed micromolar activity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines . This suggests a potential role in cancer therapy.

Biological Activity Data

Activity Target IC50 Value (μM) Reference
Neuraminidase InhibitionNeuraminidase (Influenza)6.4
Anticancer ActivityA549 Cell Line~10
HeLa Cell Line~10
B16F10 Cell Line~10

Case Studies

  • Neuraminidase Inhibitors : A study focused on synthesizing and evaluating a series of amino alcohol derivatives, including those related to this compound. The results indicated that modifications in the side chains significantly influenced the inhibitory activity against neuraminidase, highlighting the importance of structural optimization in drug design .
  • Anticancer Research : Another investigation assessed the anticancer properties of structurally related compounds. The study revealed that specific modifications led to enhanced cytotoxicity in multiple cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:

  • Step 1 : Preparation of the imine intermediate via condensation of 4-phenylbut-3-en-2-one with a hydrazine derivative under acidic conditions.
  • Step 2 : Reaction of the imine with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group.
  • Critical parameters : Use of anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) to minimize side reactions like hydrolysis .
  • Validation : Confirmation via 1^1H NMR (e.g., characteristic peaks for the carbamate NH at δ 8.5–9.0 ppm) and LC-MS (m/z matching the molecular ion) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify stereochemistry (Z/E configuration) and substituent positions. For example, the vinyl proton in the (E)-4-phenylbut-3-en-2-ylidene group shows coupling constants (JJ) >12 Hz .
  • LC-MS : Determines molecular weight and purity. A high-resolution mass spectrometer (HRMS) can resolve isotopic patterns for accurate formula confirmation .
  • IR Spectroscopy : Confirms the carbamate C=O stretch (~1700 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield and stereoselectivity?

  • Methodological Answer :

  • Factors : Temperature, catalyst loading (e.g., HCl in chloroform for imine formation), and solvent polarity.
  • Response Surface Methodology (RSM) : Models interactions between variables. For example, a central composite design (CCD) can identify optimal conditions for minimizing byproducts like hydrolyzed carbamates .
  • Case Study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) improves reproducibility by maintaining precise temperature and mixing rates .

Q. How does the Z/E stereochemistry of the imine group influence biological activity or reactivity?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculates energy barriers for isomerization. The Z-configuration may exhibit higher stability due to reduced steric hindrance .
  • Experimental Validation : Kinetic studies (e.g., UV-Vis monitoring of isomerization rates) under varying pH and temperature conditions. For example, the E-isomer reacts faster in nucleophilic substitutions due to better orbital alignment .

Q. How can researchers resolve contradictions in reported reaction yields for similar carbamates?

  • Methodological Answer :

  • Comparative Analysis : Replicate procedures from conflicting studies while controlling variables (e.g., solvent purity, moisture levels). For instance, trace water in dichloromethane can hydrolyze intermediates, reducing yields .
  • Advanced Characterization : Use X-ray crystallography (as in ) to confirm structural homogeneity. Disordered crystal structures (e.g., cyclohexene ring conformers) may indicate unaccounted polymorphic forms affecting reactivity .

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